
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole, also known as Bzim, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities.
科学的研究の応用
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been studied for its potential use as a catalyst in organic synthesis reactions.
作用機序
The mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to inhibit the growth of various bacterial and fungal strains by interfering with their cell wall synthesis and membrane integrity. It has also been found to inhibit the replication of various viruses by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been found to inhibit the growth of tumor cells by interfering with their cell cycle progression and DNA replication. In addition, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its wide range of biological activities. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties, which makes it a versatile compound for various scientific research applications. However, one of the major limitations of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its low solubility in water. This may limit its use in certain biological assays and experiments.
将来の方向性
There are several future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. One of the major areas of interest is the development of more efficient synthesis methods for 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole and its derivatives. This may lead to the discovery of new compounds with improved biological activities. Another area of interest is the study of the mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. This may lead to the discovery of new targets for the development of novel drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is a versatile compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Although there are some limitations to its use in lab experiments, the future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole are promising and may lead to the discovery of new compounds and drugs for the treatment of various diseases.
合成法
The synthesis of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole involves the reaction of 4-methylsulfanyl-2-phenyl-1H-imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole as a white crystalline solid in good yield.
特性
製品名 |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
|---|---|
分子式 |
C16H14N2O2S2 |
分子量 |
330.4 g/mol |
IUPAC名 |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-15-16(22(19,20)13-10-6-3-7-11-13)18-14(17-15)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,18) |
InChIキー |
OQFAORHWMJGDJZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)



![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)
![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)
![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)



![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)
